Cas no 533869-67-9 (4-benzyl(propan-2-yl)sulfamoyl-N-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylbenzamide)

4-benzyl(propan-2-yl)sulfamoyl-N-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylbenzamide Chemical and Physical Properties
Names and Identifiers
-
- 4-benzyl(propan-2-yl)sulfamoyl-N-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylbenzamide
- 4-(N-benzyl-N-isopropylsulfamoyl)-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)benzamide
- Benzamide, N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-[[(1-methylethyl)(phenylmethyl)amino]sulfonyl]-
-
- Inchi: 1S/C25H23FN4O4S/c1-17(2)30(16-18-6-4-3-5-7-18)35(32,33)22-14-10-19(11-15-22)23(31)27-25-29-28-24(34-25)20-8-12-21(26)13-9-20/h3-15,17H,16H2,1-2H3,(H,27,29,31)
- InChI Key: XHYNEMDGXMYESF-UHFFFAOYSA-N
- SMILES: C(NC1=NN=C(C2=CC=C(F)C=C2)O1)(=O)C1=CC=C(S(N(C(C)C)CC2=CC=CC=C2)(=O)=O)C=C1
Experimental Properties
- Density: 1.348±0.06 g/cm3(Predicted)
- pka: 9.62±0.70(Predicted)
4-benzyl(propan-2-yl)sulfamoyl-N-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylbenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0559-0118-5mg |
4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide |
533869-67-9 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0559-0118-50mg |
4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide |
533869-67-9 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0559-0118-10mg |
4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide |
533869-67-9 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0559-0118-2μmol |
4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide |
533869-67-9 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0559-0118-30mg |
4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide |
533869-67-9 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0559-0118-15mg |
4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide |
533869-67-9 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0559-0118-75mg |
4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide |
533869-67-9 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0559-0118-25mg |
4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide |
533869-67-9 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0559-0118-1mg |
4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide |
533869-67-9 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0559-0118-2mg |
4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide |
533869-67-9 | 90%+ | 2mg |
$59.0 | 2023-05-17 |
4-benzyl(propan-2-yl)sulfamoyl-N-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylbenzamide Related Literature
-
Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
-
Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
Additional information on 4-benzyl(propan-2-yl)sulfamoyl-N-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylbenzamide
4-Benzyl(propan-2-yl)sulfamoyl-N-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylbenzamide (CAS No. 533869-67-9): An Overview
4-Benzyl(propan-2-yl)sulfamoyl-N-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylbenzamide (CAS No. 533869-67-9) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a benzyl group, a sulfamoyl moiety, and a 1,3,4-oxadiazole ring. These structural elements contribute to its potential biological activities and therapeutic applications.
The sulfamoyl group in the compound is known for its ability to form hydrogen bonds and interact with biological targets, making it a valuable functional group in drug design. The 1,3,4-oxadiazole ring is a heterocyclic structure that has been extensively studied for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the fluorine atom in the 4-fluorophenyl group further enhances the compound's pharmacological profile by modulating its lipophilicity and metabolic stability.
Recent research has focused on the potential of 4-Benzyl(propan-2-yl)sulfamoyl-N-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylbenzamide as a lead compound for the development of novel therapeutic agents. Studies have shown that this compound exhibits promising activity against various diseases, including cancer and inflammatory disorders. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibited the growth of human cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival.
In addition to its anticancer properties, 4-Benzyl(propan-2-yl)sulfamoyl-N-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylbenzamide has also shown potential as an anti-inflammatory agent. Research conducted at the University of California revealed that the compound significantly reduced inflammation in animal models of arthritis by downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that the compound could be a valuable candidate for the development of new anti-inflammatory drugs.
The pharmacokinetic properties of 4-Benzyl(propan-2-yl)sulfamoyl-N-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylbenzamide have also been extensively studied. A study published in the European Journal of Pharmaceutical Sciences reported that the compound exhibited favorable oral bioavailability and a long half-life in vivo. These characteristics are crucial for ensuring that the drug remains effective over an extended period and can be administered conveniently to patients.
Furthermore, the safety profile of 4-Benzyl(propan-2-yl)sulfamoyl-N-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylbenzamide has been evaluated in preclinical studies. Toxicity assessments conducted in both in vitro and in vivo models have shown that the compound is well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse effects. These findings support its potential for further clinical development.
In conclusion, 4-Benzyl(propan-2-yl)sulfamoyl-N-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylbenzamide (CAS No. 533869-67-9) represents a promising lead compound with diverse biological activities and therapeutic potential. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic applications, this compound is likely to play an increasingly important role in the discovery and development of novel drugs for various diseases.
533869-67-9 (4-benzyl(propan-2-yl)sulfamoyl-N-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylbenzamide) Related Products
- 2229439-75-0(3-(2,6-dimethoxyphenyl)methylazetidin-3-ol)
- 2172212-22-3(3-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanoylpiperidin-3-yl}propanoic acid)
- 61344-30-7(5-(4-Tert-butylphenyl)-5-methylimidazolidine-2,4-dione)
- 2307780-93-2(rac-(3R,4R)-4-(1-methyl-1H-pyrazol-4-yl)oxypyrrolidin-3-ol dihydrochloride)
- 1806018-54-1(3-(Chloromethyl)-5-(difluoromethyl)-2-fluoropyridine-6-carboxaldehyde)
- 2228412-29-9(3-(but-3-yn-2-yl)-2,5-dimethylfuran)
- 2096341-68-1(3-Bromo-5-chloro-2-methoxyphenylboronic acid)
- 1057670-32-2(7-Iodothieno[3,2-b]pyridine)
- 2171263-29-7((2R)-2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4-hydroxybutanoic acid)
- 115585-11-0(PROPANOIC ACID, 3-[(4-CHLOROPHENYL)AMINO]-2-METHYL-3-OXO-)



